molecular formula C14H16N2O2S B11806539 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid

Cat. No.: B11806539
M. Wt: 276.36 g/mol
InChI Key: QFQRNHDBXKBKPU-UHFFFAOYSA-N
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Description

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid typically involves the reaction of mesitylthiazole derivatives with amino acids under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication in cancer cells .

Similar Compounds:

  • 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid
  • Ethyl 2-aminothiazole-4-acetate
  • 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid

Comparison: Compared to these similar compounds, this compound is unique due to its mesityl group, which enhances its stability and biological activity. This structural feature may contribute to its superior antimicrobial and anticancer properties .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-[2-amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18)

InChI Key

QFQRNHDBXKBKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)CC(=O)O)C

Origin of Product

United States

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